Product packaging for 3,4'-Diaminostilbene(Cat. No.:CAS No. 79305-82-1)

3,4'-Diaminostilbene

Cat. No.: B3063783
CAS No.: 79305-82-1
M. Wt: 210.27 g/mol
InChI Key: IXGDBTKLQUHIAX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4'-Diaminostilbene is an organic compound featuring a trans-stilbene core structure with amine functional groups at the 3 and 4' positions. This configuration is of significant interest in advanced materials research, particularly due to the photophysical properties characteristic of diaminostilbene derivatives. While the 4,4'-diaminostilbene isomer is widely recognized as a key scaffold for optical brighteners in detergents and as a building block for two-photon fluorescent probes , the 3,4'- isomer offers a distinct molecular geometry for structure-activity relationship studies. Researchers value this compound for developing novel fluorescent tags and molecular probes. Its mechanism of action in such applications typically involves the absorption of light, which promotes the molecule to an excited state, followed by the emission of light (fluorescence) upon returning to the ground state. The amine groups are crucial, as they allow for functionalization with various biomolecules or polymers, enhancing water solubility or enabling specific targeting . This high-purity compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product specifications and available safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2 B3063783 3,4'-Diaminostilbene CAS No. 79305-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79305-82-1

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

3-[(E)-2-(4-aminophenyl)ethenyl]aniline

InChI

InChI=1S/C14H14N2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10H,15-16H2/b5-4+

InChI Key

IXGDBTKLQUHIAX-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N)/C=C/C2=CC=C(C=C2)N

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC2=CC=C(C=C2)N

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 3,4 Diaminostilbene

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods provide detailed insights into the molecular structure of 3,4'-Diaminostilbene by interacting with its atomic nuclei and electrons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is fundamental for elucidating the structure of organic molecules. These techniques probe the magnetic environments of hydrogen and carbon atoms, respectively, providing information about connectivity, functional groups, and stereochemistry.

¹H-NMR Spectroscopy : The ¹H-NMR spectrum of this compound would reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are expected to appear in the downfield region, typically between 6.5 and 9.5 ppm, with splitting patterns indicative of their substitution patterns on the phenyl rings. The vinylic protons of the stilbene (B7821643) double bond are usually observed in the range of 4.5-7.0 ppm. The amino (-NH₂) protons are expected to resonate as a broad singlet, typically in the range of 3.0-5.5 ppm, depending on the solvent and concentration, and their exact position can be influenced by hydrogen bonding nih.govoregonstate.educhemistrysteps.comresearchgate.netorganicchemistrydata.org. The presence of two distinct amino groups, one at the 3-position and another at the 4'-position, might lead to slightly different chemical environments, though in some cases, similar proton environments can result in overlapping signals researchgate.net.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides information about the carbon skeleton. The aromatic carbons would resonate in the range of 115-150 ppm. The carbons involved in the double bond (vinylic carbons) are typically found around 120-140 ppm. Carbons directly attached to amino groups are expected to be slightly deshielded compared to unsubstituted aromatic carbons chemistrysteps.comorganicchemistrydata.orgoregonstate.edulibretexts.orgspectrabase.com. The specific chemical shifts would depend on the solvent and the exact electronic distribution within the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups by detecting the absorption of infrared radiation, which causes molecular vibrations.

The presence of amino groups (-NH₂) in this compound is indicated by characteristic N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹ researchgate.netmsu.eduuc.edu. These bands can be broad due to hydrogen bonding.

The C=C stretching vibration of the stilbene double bond is expected to appear in the region of 1600-1650 cm⁻¹, although it can be weak uc.edulibretexts.orgpressbooks.pub.

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (around 3050-3100 cm⁻¹), while aromatic C-H bending vibrations, indicative of the substitution pattern on the phenyl rings, are typically found in the 690-900 cm⁻¹ region msu.eduuc.edulibretexts.orgpressbooks.pub.

C-N stretching vibrations for aromatic amines are usually found in the range of 1200-1350 cm⁻¹ msu.edu.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes electronic transitions within the molecule, particularly those involving conjugated π systems. This compound, with its extended conjugation through the stilbene double bond and aromatic rings, is expected to exhibit significant absorption in the UV-Vis region.

The stilbene chromophore, along with the electron-donating amino groups, will lead to characteristic absorption bands. The primary π→π* transitions are typically observed in the UV region. Benzene itself shows absorption bands around 204 nm (primary) and 256 nm (secondary) spcmc.ac.inup.ac.za. The extended conjugation and the presence of auxochromic amino groups in this compound would likely shift these absorption maxima to longer wavelengths (bathochromic shift) and increase the molar absorptivity (hyperchromic effect) ijprajournal.com. Absorption maxima (λmax) are expected in the range of 200-400 nm, with potential shoulders or distinct peaks depending on the specific electronic interactions ijprajournal.comdocbrown.infomsu.edubch.rooup.com.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule minus one electron. For this compound (C₁₄H₁₄N₂), the calculated monoisotopic mass is approximately 210.1157 Da. Therefore, a peak at m/z 210 would be expected, representing the molecular ion msu.edunih.govchemguide.co.uklibretexts.orgyoutube.com.

The presence of isotopes, such as ¹³C, can lead to a small peak at M+1 (m/z 211).

Fragmentation patterns can provide further structural evidence. Common fragmentation pathways for stilbene derivatives might involve cleavage of the double bond, loss of amino groups, or fragmentation of the aromatic rings.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This data is compared with the theoretically calculated percentages based on the proposed molecular formula.

The molecular formula for this compound is C₁₄H₁₄N₂.

Theoretical percentage of Carbon (C): (14 × 12.011) / 210.27 × 100% ≈ 79.96%

Theoretical percentage of Hydrogen (H): (14 × 1.008) / 210.27 × 100% ≈ 6.70%

Theoretical percentage of Nitrogen (N): (2 × 14.007) / 210.27 × 100% ≈ 13.32%

Experimental results from elemental analysis should closely match these theoretical values, typically within ±0.4%, to confirm the stoichiometry of the compound measurlabs.comresearchgate.netncsu.eduuc.pt.

Crystallographic Analysis for Solid-State Molecular Architecture (if applicable)

X-ray crystallography can provide definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and molecular packing. If this compound can be crystallized, single-crystal X-ray diffraction analysis would yield precise structural data. However, specific crystallographic data for this compound itself was not readily found in the provided search results, though related disulfonic acid derivatives have been analyzed crystallographically researchgate.netmdpi.com.

Chemical Transformations and Derivatization Strategies of 3,4 Diaminostilbene

Reactions Involving Primary Amino Groups

The primary amino groups of 3,4'-diaminostilbene are nucleophilic and readily undergo reactions characteristic of aromatic amines, allowing for extensive derivatization.

Diazotization: A cornerstone reaction for aromatic amines, diazotization involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to form diazonium salts chemicalnote.commychemblog.com. These diazonium salts are highly reactive intermediates. For this compound, bis-diazotization can occur, yielding a bis-diazonium salt researchgate.netsciforum.net. These diazonium salts are crucial for the synthesis of azo dyes through azo coupling reactions with electron-rich aromatic compounds like phenols or amines chemicalnote.comresearchgate.netsciforum.net. For instance, coupling with 1,3-dihydroxybenzene or 1-hydroxy-naphthalene-2-carboxylic acid yields disazo symmetrical stilbene (B7821643) dyes researchgate.netsciforum.netresearchgate.net. Furthermore, diazonium salts can be converted into azide (B81097) groups, as seen in the synthesis of disodium (B8443419) 4,4'-diazidostilbene-2,2'-disulfonate .

Acylation: The amino groups can be acylated using acid chlorides or anhydrides to form amide linkages. This reaction is fundamental in polymer synthesis, particularly for polyimides and polyamides, where diamines react with dianhydrides or dicarboxylic acids, respectively researchgate.netresearchgate.netresearchgate.netsaskoer.cascience-revision.co.uksavemyexams.comlibretexts.org. While specific examples of simple acylation of this compound are less detailed in the provided literature, the formation of amide bonds is a key step in creating robust polymer backbones. For example, reaction with ethyl acrylate (B77674) via Michael addition leads to the introduction of ester functionalities thieme-connect.de.

Nucleophilic Substitution and Condensation Reactions: The amino groups can participate in nucleophilic addition or condensation reactions. A significant example is the formation of Schiff bases (imines) through condensation with aldehydes or ketones dergipark.org.trsrce.hrresearchgate.netekb.eg. These Schiff bases can serve as ligands for metal complexes or as intermediates for further synthesis. For instance, 3,4-diaminobenzophenone (B196073) reacts with salicylaldehyde (B1680747) derivatives to form tetradentate Schiff base ligands srce.hrresearchgate.net. The reaction of this compound with ethyl acrylate involves nucleophilic addition to the activated double bond, forming an ester-substituted amine derivative thieme-connect.de.

Alkylation: Alkylation of the amino groups can lead to tertiary amines, such as the N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes (TDAS) mentioned in the context of polymer synthesis vt.edu.

Functionalization of the Stilbene Backbone

The stilbene backbone, with its conjugated double bond and aromatic rings, is also amenable to functionalization, although direct modifications of the backbone in the presence of the amino groups can be challenging due to potential side reactions.

Sulfonation: The introduction of sulfonic acid groups onto the aromatic rings of stilbene derivatives is a common strategy to enhance water solubility and introduce ion-exchange properties. A prominent example is the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid (SDA) researchgate.netresearchgate.nettcichemicals.comtcichemicals.comgoogle.comresearchgate.net. SDA is a key monomer used in the preparation of sulfonated polyimides, which are utilized in proton exchange membranes for fuel cells researchgate.netresearchgate.net. The synthesis of sulfonated stilbenes often involves sulfonation of precursor molecules googleapis.com.

Halogenation and Nitration: While direct halogenation or nitration of the stilbene backbone of this compound is not extensively detailed in the provided snippets, these are general electrophilic aromatic substitution reactions applicable to aromatic systems savemyexams.com. For instance, nitration can be performed using mixed acids (nitric and sulfuric acid) savemyexams.comgoogle.com, and halogenation typically requires a Lewis acid catalyst savemyexams.com. In some cases, nitration has been performed on stilbene derivatives with other functional groups, such as 4,4′-bis(2-benzoxazolyl)stilbene mdpi.com.

Synthesis of Novel this compound-Based Compounds

The reactivity of this compound allows for the construction of more complex molecular architectures and polymeric materials with desirable properties.

Design and Synthesis of Extended Conjugated Systems

This compound serves as a core unit for building extended π-conjugated systems, often designed for optoelectronic applications, fluorescent probes, and dyes.

Fluorescent Probes and Dyes: Stilbene derivatives are well-known for their fluorescent properties. Modifications of this compound have led to the synthesis of fluorescent probes for biological imaging thieme-connect.denih.govtcu.edu. For example, hydrophilic derivatives with amideamino peripheral substituents exhibit high aqueous solubility and suitable fluorescence quantum yields for biological imaging thieme-connect.de. Stilbene moieties are also incorporated into fluorescent dyes, often coupled with other chromophores like BODIPY or benzoxazole (B165842) units, to tune their absorption and emission wavelengths and enhance fluorescence efficiency mdpi.comnih.govresearchgate.net. These dyes find applications in sensing and imaging.

Conjugated Materials for Electronics: The stilbene unit's rigidity and conjugation are exploited in the design of materials for organic electronics. While not always directly using this compound itself, related stilbene structures are incorporated into conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors nycu.edu.twmdpi.com. The introduction of electron-donating amino groups can further tune the electronic properties of these conjugated systems.

Integration into Polymeric Architectures

This compound and its derivatives are valuable monomers for synthesizing high-performance polymers, leveraging the rigidity and potential photoactivity of the stilbene backbone.

Polyimides: this compound (DAS) and its sulfonated counterpart, 4,4'-diaminostilbene-2,2'-disulfonic acid (SDA), are used to synthesize polyimides with enhanced thermal, mechanical, and photo-responsive properties researchgate.netresearchgate.netresearchgate.netacs.org. For instance, bio-based polyimides derived from DAS exhibit high performance researchgate.net. Sulfonated polyimides synthesized from SDA show improved solubility and flexibility, making them suitable for applications like proton exchange membranes researchgate.netresearchgate.net. The incorporation of stilbene units can impart desirable characteristics such as increased thermal stability and optical transparency researchgate.netresearchgate.netresearchgate.net.

Polyamides: As a diamine, this compound can undergo polycondensation with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides via amide linkages science-revision.co.uksavemyexams.comlibretexts.org. While specific polyamides derived directly from this compound are not detailed in the provided snippets, this is a general reaction pathway for diamines to create robust polymer chains.

Conjugated Polymers and Composites: this compound derivatives can be incorporated into conjugated polymer backbones or used to functionalize nanomaterials. For example, N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes have been used in alternating copolymerization with maleic anhydride (B1165640) to create rigid, functional polymers vt.edu. Furthermore, 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDSA) has been grafted onto reduced graphene oxide (rGO) to create DASDSA-rGO, which exhibits excellent pseudocapacitance performance for asymmetric supercapacitors researchgate.net.

Compound List

this compound (DAS)

N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes (TDAS)

N,N,N',N'-tetraethyl-4,4'-diaminostilbene (TDAS-III)

4,4'-Diaminostilbene-2,2'-disulfonic acid (SDA)

4,4'-dinitrostilbene-2,2'-disulfonic acid

4-aminocinnamic acid (4ACA)

4,4'-(ethane-1,2-diyl)dianiline (EDDA)

3,4-diaminobenzophenone

4-aminobiphenyl (B23562)

4-amino-4'-iodobiphenyl (B1295012)

4-amino-3'-cyanostilbene (B218289)

4-amino-4'-cyanobiphenyl (B1266506)

4,4'-bis(2-benzoxazolyl)stilbene (B75663) (BBS)

4-nitrotoluene-2-sulfonic acid

4-tert-butylchlorobenzene

4-branched alkyl-2,6-dinitroanilines

4-aminophenylalanine (4APhe)

3-amino-4-hydroxybenzoic acid (3,4-AHBA)

Ethyl acrylate

Maleic anhydride

Ferrocene

1,4-bis(4,6-diamino-s-triazin-2-yl)benzene (PDAT)

Tris(4-aminophenyl)amine (TPA-NH2)

Tetrakis(4-aminophenyl)ethane (TPE-NH2)

Salicylaldehyde derivatives

1,3-dihydroxybenzene

1-hydroxy-naphthalene-2-carboxylic acid

3-chlorosalicylanilide (B1204762)

4-chlorosalicylanilide

BODIPY dye

Diphenylacetylene

Reduced graphene oxide (rGO)

DASDSA-functionalized reduced graphene oxide (DASDSA-rGO)

Data Tables

Table 1: Reactions of Primary Amino Groups of this compound and Derivatives

Reaction TypeReagents/ConditionsProducts/ApplicationsCitations
DiazotizationNaNO₂, HCl (aq), 0-5°CDiazonium salts (intermediates for azo dyes, azides) chemicalnote.commychemblog.comresearchgate.netsciforum.net
Azo CouplingDiazonium salt + coupling component (e.g., phenols, amines)Azo dyes (e.g., disazo symmetrical stilbene dyes) chemicalnote.comresearchgate.netsciforum.netresearchgate.net
Acylation (Amide Formation)Acid chlorides or anhydrides (e.g., ethyl acrylate)Amides, ester-substituted amines (monomers for polyamides/polyimides, intermediates) researchgate.netresearchgate.netresearchgate.netsaskoer.cascience-revision.co.uksavemyexams.comlibretexts.orgthieme-connect.de
Schiff Base FormationAldehydes or ketonesImines (Schiff bases), ligands for metal complexes, intermediates dergipark.org.trsrce.hrresearchgate.netekb.egnih.gov
AlkylationAlkyl halides or similarTertiary amines (e.g., N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes) vt.edu
Nucleophilic AdditionActivated alkenes (e.g., ethyl acrylate)Michael adducts thieme-connect.de

Table 2: Functionalization of the Stilbene Backbone

Functionalization TypeReagents/ConditionsProducts/ApplicationsCitations
SulfonationSulfonating agents (e.g., H₂SO₄, oleum) on precursors or derivativesSulfonic acid derivatives (e.g., 4,4'-diaminostilbene-2,2'-disulfonic acid - SDA) for enhanced solubility and ion-exchange properties in polymers. researchgate.netresearchgate.nettcichemicals.comtcichemicals.comgoogle.comresearchgate.netgoogleapis.com
HalogenationHalogens + Lewis acid catalyst (e.g., FeBr₃, AlCl₃)Halogenated aromatic rings (general reaction) savemyexams.com
NitrationNitrating mixture (conc. HNO₃ + conc. H₂SO₄)Nitro-substituted aromatic rings (general reaction, applied to stilbene derivatives in specific cases) savemyexams.comgoogle.commdpi.com

Advanced Research Applications of 3,4 Diaminostilbene and Its Derivatives in Materials Science

Utilization in Fluorescent Whitening Agents and Optical Brighteners

3,4'-Diaminostilbene and its derivatives are foundational components in the synthesis of fluorescent whitening agents (FWAs), also known as optical brighteners (OBAs). These compounds function by absorbing light in the ultraviolet (UV) and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emitting it in the blue region (typically 420-470 nm) through the phenomenon of fluorescence. diva-portal.orgscirp.org This process masks the inherent yellow or greyish cast of materials, resulting in a whiter and brighter appearance. scirp.org The stilbene (B7821643) core, a key structural feature, is present in over 80% of commercially available optical whitening agents, underscoring the importance of diaminostilbene derivatives in this application. researchgate.net

Relationship between Molecular Structure and Photophysical Behavior

The photophysical properties of this compound derivatives, which dictate their effectiveness as FWAs, are intrinsically linked to their molecular structure. The core stilbene moiety, with its conjugated π-electron system, is the primary chromophore responsible for the absorption and emission of light. The presence of amino groups (–NH₂) at the 3 and 4' positions acts as electron-donating groups, which can influence the energy levels of the molecule and, consequently, its absorption and fluorescence characteristics.

The substitution pattern on the stilbene backbone and the amino groups significantly modulates the photophysical behavior. For instance, the introduction of electron-withdrawing or electron-donating substituents at different positions can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra. nih.gov The efficiency of intramolecular charge transfer (ICT) is a critical factor, where the presence of an electron donor (like the amino group) and an electron acceptor within the same molecule can lead to significant solvatochromism, with the emission wavelength being highly dependent on the polarity of the solvent. rsc.org

The trans-isomer of stilbene derivatives is generally the desired form for fluorescent applications due to its higher fluorescence quantum yield compared to the cis-isomer. researchgate.net The planarity of the molecule and the torsional angle around the central double bond also play crucial roles in the de-excitation pathways, competing with fluorescence. researchgate.net

Table 1: Influence of Structural Modifications on Photophysical Properties of Stilbene Derivatives

Structural Modification Effect on Photophysical Behavior Reference
Introduction of electron-donating groups Can lead to a bathochromic shift (red-shift) in absorption and emission spectra. nih.gov
Introduction of electron-withdrawing groups Can influence intramolecular charge transfer and emission wavelengths. researchgate.net
Substitution on the amino groups Modifies solubility and can tune the electronic properties of the molecule. google.mk
Isomeric form (trans vs. cis) The trans-isomer typically exhibits stronger fluorescence. researchgate.net
Molecular planarity Increased planarity often correlates with higher fluorescence quantum yield. researchgate.net

Strategies for Enhancing Photostability and Luminescent Properties

A key challenge in the application of FWAs is their susceptibility to photodegradation upon prolonged exposure to UV light, leading to a loss of whitening effect and potential yellowing of the substrate. Research has focused on various strategies to enhance the photostability and luminescent properties of diaminostilbene-based optical brighteners.

One effective approach involves the introduction of stabilizing groups into the molecular structure. For example, incorporating hindered amine light stabilizers (HALS) moieties, such as 4-amino-2,6-di-tert-butylphenol, onto the triazine ring of a diaminostilbene derivative has been shown to improve photostability. researchgate.net Another strategy is the in-situ polymerization of tetraethoxysilane to create nanosilica-loaded yellowing inhibitors, which increases the absorption intensity in the UV region and enhances the stability of the trans-isomer structure. researchgate.net

Furthermore, the synthesis of multifunctional water-soluble polymeric fluorescent whitening agents (PFWAs) has been explored. researchgate.net By incorporating polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA) into the structure of a 4,4'-bis(1,3,5-triazinyl)-diamino stilbene-2,2'-disulfonic acid derivative, the resulting polymeric FWA exhibits improved light stability in aqueous solutions compared to conventional FWAs. researchgate.net These polymeric structures can also act as surface-sizing agents, enhancing the surface strength and smoothness of paper while providing an anti-UV aging effect. researchgate.net

Integration into Advanced Polymeric Materials

The unique chemical structure of this compound, featuring two reactive amine functional groups and a rigid, photoactive stilbene core, makes it a valuable monomer for the synthesis of advanced polymeric materials. Its incorporation into polymer backbones can impart desirable thermal, mechanical, and optical properties.

Monomer Applications in Polymer Synthesis (e.g., polyimides, copolymers)

This compound serves as a diamine monomer in polycondensation reactions with various dianhydrides to produce polyimides. researchgate.netvt.edu Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The synthesis typically involves a two-step process: the reaction of the diamine with a dianhydride to form a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. vt.educore.ac.uk

The choice of dianhydride comonomer significantly influences the properties of the resulting polyimide. For instance, aromatic dianhydrides with rigid structures tend to enhance the thermal resistance and mechanical properties, while cycloaliphatic dianhydrides can improve optical transparency by mitigating charge-transfer complex (CTC) formation. nih.gov

Beyond polyimides, this compound and its derivatives can be used to synthesize other types of polymers. For example, they can be copolymerized with maleic anhydride (B1165640) to form highly functional, rod-like copolymers. vt.edu These copolymers exhibit high chain rigidity. vt.edu Additionally, aromatic polymers containing formamidine (B1211174) groups have been synthesized from aromatic diamines, including those with structures similar to diaminostilbene. scilit.com

Development of Functional Polymers Incorporating Stilbene Moieties

The incorporation of the stilbene moiety into polymer chains allows for the development of functional polymers with specific, tailored properties. vt.edu The photoresponsive nature of the stilbene unit, which can undergo reversible trans-cis isomerization upon exposure to UV light, is a key feature that can be harnessed. This photo-isomerization can induce changes in the physical and optical properties of the polymer, such as birefringence and dichroism. researchgate.net

Stilbene-containing polyimides have been developed for applications in liquid crystal displays (LCDs) as photosensitive alignment layers. researchgate.netnih.gov The photo-induced anisotropy in these materials is crucial for controlling the alignment of liquid crystal molecules. Furthermore, the introduction of stilbene moieties can be utilized to create photo-crosslinkable polymers. For instance, sulfonated polyimides containing stilbene units can be photo-crosslinked to enhance their hydrolytic and oxidative stability, as well as their tensile strength, which is beneficial for applications like proton exchange membranes in fuel cells. researchgate.net

Table 2: Examples of Functional Polymers Derived from Diaminostilbene and their Applications

Polymer Type Comonomers Key Functional Property Potential Application Reference(s)
Photosensitive Polyimide 4,4'-Oxydiphthalic anhydride (ODPA) Photo-induced anisotropy Liquid crystal display alignment layers nih.gov
Photo-crosslinkable Sulfonated Polyimide Pyromellitic dianhydride (PMDA), Poly(ether amine) Enhanced hydrolytic and oxidative stability Proton exchange membranes for fuel cells researchgate.net
Rod-like Copolymers Maleic anhydride High chain rigidity Advanced functional materials vt.edu
Polyfluorene Copolymers Dicyanostilbene derivatives Electroluminescence Organic light-emitting diodes (OLEDs) mdpi.com

Influence on Polymer Chain Rigidity and Enhanced Solubility through Copolymerization

The rigid, rod-like structure of the stilbene unit has a significant impact on the properties of the resulting polymers. Incorporating stilbene moieties into a polymer backbone generally increases the chain rigidity. vt.edu This increased rigidity can lead to higher glass transition temperatures (Tg) and improved thermal stability. researchgate.net

However, highly rigid polymer chains often suffer from poor solubility and processability. ncl.res.in Copolymerization is an effective strategy to mitigate these issues. By introducing flexible linkages or bulky side groups into the polymer backbone alongside the rigid stilbene units, the regularity and packing of the polymer chains can be disrupted, leading to enhanced solubility. researchgate.netncl.res.in

For example, the introduction of ether linkages (e.g., from 4,4'-oxydianiline (B41483) or 4,4'-oxydiphthalic dianhydride comonomers) can improve the solubility and processability of polyimides without significantly compromising their thermal stability. researchgate.nettitech.ac.jp Similarly, the use of comonomers with bulky side groups or non-coplanar structures can prevent tight chain packing and improve solubility. researchgate.nettitech.ac.jp The strategic selection of comonomers in the synthesis of stilbene-containing copolymers allows for a fine-tuning of the balance between chain rigidity, thermal stability, and processability, enabling the development of high-performance polymers for a variety of advanced applications. nih.govresearchgate.net

Development of Functional Dyes

The development of functional dyes from diaminostilbene derivatives has been a subject of interest in materials science due to their unique photophysical properties. While extensive research has been conducted on various isomers of diaminostilbene, specific studies on this compound remain limited in publicly available literature. However, the general principles of azo dye synthesis and metal complexation can be applied to understand the potential of this compound in these applications.

Azo Dye Synthesis Employing Diaminostilbene Components

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. In the context of diaminostilbene compounds, both amino groups can potentially undergo diazotization, allowing for the formation of disazo dyes.

The general procedure for the synthesis of azo dyes from a diamine like this compound would involve the following steps:

Diazotization: The diamine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This converts the primary amino groups into highly reactive diazonium salt groups (-N₂⁺). Given the presence of two amino groups in this compound, this process would lead to the formation of a bis-diazonium salt.

Coupling Reaction: The resulting bis-diazonium salt is then reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. The diazonium group acts as an electrophile and attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo linkage.

The choice of the coupling component is crucial as it significantly influences the color and properties of the final dye. For instance, coupling with different substituted naphthols or pyrazolone (B3327878) derivatives can produce a wide range of colors from yellow to red and blue.

Table 1: Potential Coupling Components for Azo Dye Synthesis with Diaminostilbene Derivatives

Coupling ComponentPotential Color Range
PhenolYellow
Naphthols (e.g., β-Naphthol)Orange to Red
Anilines (e.g., N,N-dimethylaniline)Yellow to Orange
Pyrazolones (e.g., 1-Phenyl-3-methyl-5-pyrazolone)Yellow to Red
AcetoacetanilidesYellow

This table represents a generalized prediction based on known azo dye chemistry and is not based on specific experimental data for this compound.

Investigation of Metal Complexation in Dye Structures

Metal complex dyes are formed by the coordination of a dye molecule, which acts as a ligand, with a metal ion. This complexation can significantly improve the properties of the dye, such as light fastness, wash fastness, and thermal stability. Azo dyes that contain suitable functional groups in positions that can form a chelate ring with a metal ion are often used for this purpose. These groups are typically hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups located ortho to the azo linkage.

The investigation of metal complexation in dye structures derived from this compound would involve synthesizing azo dyes that incorporate such chelating groups. For example, if a salicylic (B10762653) acid derivative is used as the coupling component, the resulting azo dye would have a hydroxyl and a carboxyl group ortho to the azo bond, making it an excellent candidate for metal complexation.

The general process for metal complexation involves reacting the azo dye with a metal salt (e.g., salts of chromium, cobalt, copper, or nickel) in a suitable solvent, often with heating. The metal ion coordinates with the donor atoms of the dye ligand to form a stable complex.

The properties of the resulting metal complex dye are highly dependent on both the structure of the dye ligand and the nature of the metal ion. For instance, chromium and cobalt complexes often exhibit excellent light fastness.

Table 2: Potential Metal Ions for Complexation with Azo Dyes and Their Expected Impact on Dye Properties

Metal IonTypical Coordination NumberExpected Impact on Dye Properties
Chromium (Cr³⁺)6Excellent light and wash fastness, often results in duller shades.
Cobalt (Co²⁺/Co³⁺)4 or 6Good light and wash fastness.
Copper (Cu²⁺)4Bright shades, moderate to good fastness properties.
Nickel (Ni²⁺)4 or 6Good fastness properties, often produces yellow, orange, or red dyes.

This table provides a general overview based on the established chemistry of metal complex azo dyes and is not based on specific experimental data for dyes derived from this compound.

Theoretical and Computational Investigations of 3,4 Diaminostilbene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3,4'-Diaminostilbene. These methods provide detailed information about electron distribution, molecular orbitals, and potential reaction pathways.

Studies utilizing DFT have focused on understanding the electronic properties of stilbene (B7821643) derivatives, including those with amino substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical parameters derived from these calculations, offering insights into a molecule's stability and chemical reactivity mdpi.combanglajol.infonih.gov. The HOMO-LUMO energy gap, in particular, is a key indicator of a molecule's kinetic stability and potential for chemical reactions; a larger gap generally suggests higher stability and lower reactivity mdpi.comchemmethod.com. For stilbene derivatives, these calculations can map the distribution of electron density and identify regions prone to electrophilic or nucleophilic attack, thereby predicting potential reaction sites and mechanisms nih.govspiedigitallibrary.orgphyschemres.org. For instance, research on similar amino-stilbene derivatives has used DFT to analyze vibrational frequencies and optimize geometries, providing a basis for understanding their electronic configurations and potential interactions nih.govspiedigitallibrary.org.

Table 6.1.1: Key Electronic Structure Parameters (Illustrative based on general DFT studies of similar compounds)

ParameterValue/DescriptionSignificance
HOMO EnergyTypically negative, indicating electron-donating abilityRelates to ionization potential; higher HOMO suggests better electron donor.
LUMO EnergyTypically negative or slightly positiveRelates to electron affinity; lower LUMO suggests better electron acceptor.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical stability and reactivity; smaller gap implies higher reactivity.
Charge DistributionElectron density mappingIdentifies nucleophilic and electrophilic sites.
Wiberg Bond Index (WBI)Quantifies bond covalencyAssesses electron delocalization and bond strength.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational flexibility of molecules over time nih.govresearchgate.netmun.canih.gov. By simulating the movement of atoms and molecules based on classical mechanics and force fields, MD allows researchers to explore the energy landscape of a compound and identify its preferred conformations.

While direct MD simulations specifically for this compound were not extensively detailed in the search results, the principles apply to understanding its structural dynamics. Conformational analysis involves identifying the various spatial arrangements a molecule can adopt and their relative energies. For molecules with rotatable bonds, such as the ethene bridge in stilbene derivatives, different torsional angles can lead to distinct conformations. MD simulations can map these conformational landscapes, revealing the stability of different conformers and the energy barriers between them nih.govmun.canih.govbiorxiv.org. This is crucial for understanding how a molecule interacts with its environment or other molecules, as its specific shape can significantly influence its properties and reactivity. For example, studies on other organic molecules have used MD to analyze radius of gyration (Rg) values and long-range interaction distances to confirm tendencies for folded conformations nih.gov.

Table 6.2.1: Aspects of Conformational Analysis via Molecular Dynamics

AspectDescriptionComputational Method/Output
Conformational SamplingExploring all possible spatial arrangements of the molecule.Replica-exchange molecular dynamics, clustering analysis mun.ca.
Energy LandscapeMapping the potential energy of different molecular conformations.Force fields, energy minimization, molecular dynamics trajectories.
Preferred ConformationsIdentifying the lowest energy structures that the molecule adopts.Clustering of MD trajectories, identification of minima on the potential energy surface.
Flexibility and DynamicsUnderstanding how the molecule moves and changes shape over time.Root-mean-square deviation (RMSD) analysis, radius of gyration (Rg), principal component analysis (PCA).
Solvent EffectsInvestigating how the surrounding solvent influences molecular conformation.Explicit or implicit solvent models in MD simulations.

Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Predicting the spectroscopic properties of a molecule, such as its UV-Visible (UV-Vis) absorption and fluorescence spectra, is a key application of computational chemistry. These predictions help in understanding how a molecule interacts with light and are vital for identifying and characterizing compounds. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost faccts.demdpi.commdpi.com.

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of these absorption bands, which correspond to electronic transitions within the molecule faccts.demdpi.commdpi.com. For this compound, these calculations would involve determining the energy and oscillator strength of excited states. Amino groups on the stilbene backbone are known to influence electronic transitions, potentially leading to fluorescence biosynth.comresearchgate.netresearchgate.net. Computational studies can predict these fluorescence properties by calculating excited-state energies and transition probabilities. For instance, studies on similar stilbene derivatives have used TD-DFT to predict UV-Vis spectra, correlating calculated absorption maxima with experimental data nih.govspiedigitallibrary.orgmdpi.commdpi.comresearchgate.net. The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvation effects faccts.demdpi.commdpi.com.

Table 6.3.1: Spectroscopic Property Prediction Parameters

Property PredictedComputational MethodKey Output ParametersSignificance
UV-Vis AbsorptionTD-DFTWavelengths of maximum absorption (λmax), Oscillator strength (fosc), Molar absorptivity (ε)Identifies electronic transitions, color, and light absorption characteristics.
FluorescenceTD-DFT (and others)Emission wavelengths, Fluorescence quantum yieldPredicts the light emitted by the molecule after excitation, crucial for optical applications.
Excited StatesTD-DFTEnergies of excited states, Transition types (e.g., π-π, n-π)Provides insight into the electronic excitation processes.

Note: Specific predicted spectroscopic data for this compound would require dedicated computational studies.

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-Activity Relationship (SAR) studies, in a non-biological context, explore how modifications to a molecule's structure affect its physical, chemical, or material properties. For this compound, this could involve understanding how changes to the amino groups or the stilbene backbone influence its optical properties, electronic conductivity, or performance in material applications like polymers or optoelectronic devices.

Computational SAR studies often leverage the insights gained from quantum chemical calculations and molecular modeling. By systematically altering parts of the molecule and re-evaluating properties like electronic structure (e.g., HOMO-LUMO gap), charge distribution, or predicted spectroscopic behavior, researchers can establish correlations between structural features and observed properties chemmethod.comacs.orgacs.org. For example, studies on related stilbene derivatives have investigated how substituents affect fluorescence quantum yields or UV absorption characteristics researchgate.net. The inclusion of amino groups in stilbene structures is known to enhance fluorescence properties, making them valuable as fluorescent whitening agents or in materials science researchgate.netresearchgate.net. Computational SAR can help design new derivatives with tailored properties by predicting the impact of specific structural modifications before synthesis. For instance, understanding how the conjugation length or the electronic nature of substituents affects charge transport in organic electronic materials would fall under this category.

Table 6.4.1: Aspects of Computational SAR in Non-Biological Contexts

Structural Feature/ModificationProperty AffectedComputational ApproachExample Application Area
Amino group position/numberFluorescence intensity, UV-Vis absorptionDFT calculations of electronic transitions, HOMO-LUMO gap analysis.Fluorescent probes, optical brighteners.
Stilbene backbone conjugationCharge transport, optical properties, rigidityMolecular orbital analysis, TD-DFT predictions of spectra.Organic semiconductors, photovoltaic materials.
Substituent effectsSolubility, thermal stability, reactivityMD simulations for stability, DFT for reactivity indices, QSPR (Quantitative Structure-Property Relationship) modeling.Polymer science, material design.
Isomerism (cis/trans)Molecular geometry, electronic/optical propertiesConformational analysis via MD or DFT, TD-DFT for spectral prediction.Photo-switchable materials, molecular electronics.
Aggregation behaviorOptical properties (e.g., shifts in spectra)UV-Vis spectroscopy combined with computational analysis of species distribution.Dye applications, sensing.

Analytical Methodologies for 3,4 Diaminostilbene and Its Derivatives

Chromatographic Separation and Identification Techniques

Chromatographic methods are indispensable for separating complex mixtures and identifying individual components within them. For 3,4'-Diaminostilbene and its derivatives, techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both qualitative and quantitative analysis. Research has demonstrated the use of HPLC for analyzing disazo dyes derived from 4,4'-diaminostilbene-2,2'-disulfonic acid. For instance, studies have utilized C18 columns with aqueous methanol (B129727) solutions as mobile phases, often employing isocratic elution at flow rates between 0.75-1 mL/min for effective separation sciforum.netsemanticscholar.orgsciforum.net. These methods have successfully identified a single dominant product in synthesized dye mixtures, indicating good chromatographic resolution sciforum.netsciforum.net. HPLC is also vital for assessing the purity of synthesized compounds and monitoring reaction progress sciforum.netsemanticscholar.org.

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for qualitative analysis and reaction monitoring. TLC has been used to monitor the progress of azo coupling reactions involving 4,4'-diaminostilbene-2,2'-disulfonic acid, confirming the formation of coupled products sciforum.netsemanticscholar.orgbch.ro. Different elution conditions, such as absolute methanol or methanol-water mixtures, have been explored to achieve optimal separation sciforum.net.

Table 1: Chromatographic Analysis Parameters for Diaminostilbene Derivatives

TechniqueColumn TypeMobile Phase CompositionFlow Rate (mL/min)Detection MethodKey ApplicationReferences
HPLCC18Aqueous Methanol (e.g., 83%)0.75 - 1.0UV-VisPurity assessment, reaction monitoring, separation of dye derivatives sciforum.netsemanticscholar.orgsciforum.net
TLCSilica (B1680970) gelVaries (e.g., Methanol)N/AVisual (UV visualization)Reaction monitoring, qualitative analysis sciforum.netsemanticscholar.orgbch.ro

Spectrophotometric Quantification Methods

Spectrophotometric techniques, particularly UV-Vis spectroscopy, are crucial for quantifying compounds and studying their aggregation behavior. The characteristic absorption spectra of stilbene (B7821643) derivatives, influenced by their conjugated π-electron systems, allow for sensitive detection and quantification.

UV-Vis Spectroscopy has been extensively used to characterize synthesized compounds, including fluorescent brighteners and dyes derived from diaminostilbene structures semanticscholar.orgbch.robenthamopenarchives.com. These studies often report absorption maxima (λmax) in the visible or ultraviolet regions, which are indicative of the chromophoric system. For example, a pink azo dye formed from the tetraazo coupling reaction of disodium (B8443419) salt of 4,4'-diaminostilbene-2,2'-disulfonic acid with 2-naphthol (B1666908) exhibits an absorption maximum at 520 nm niscpr.res.inniscpr.res.in.

Furthermore, UV-Vis spectroscopy is instrumental in investigating molecular aggregation. Shifts in absorption spectra to lower wavelengths (hypsochromic shift) with increasing dye concentration suggest the formation of aggregates researchgate.net. Studies on direct dyes derived from 4,4'-diaminostilbene-2,2'-disulfonic acid have shown that changes in dye concentration and pH can lead to spectral shifts, confirming the presence of molecular aggregation researchgate.net. The molar extinction coefficient, a measure of a substance's ability to absorb light at a specific wavelength, is also determined using UV-Vis spectroscopy, providing quantitative data for analytical methods niscpr.res.inniscpr.res.in.

Table 2: Spectrophotometric Data for Diaminostilbene Derivatives

Compound/Derivativeλmax (nm)Method UsedObservation / ApplicationReferences
Disodium 4,4´-bis-(1,3,5-triazinylamino)stilbene-2,2´-disulfonate derivativesVariesUV SpectroscopyCharacterization of synthesized fluorescent brighteners benthamopenarchives.com
Disazo dyes derived from 4,4'-diaminostilbene-2,2'-disulfonic acid458-470VIS SpectroscopyCharacterization, color evaluation, study of metamerism under different illuminants semanticscholar.orgsciforum.net
Pink azo dye (DASDSA + 2-naphthol)520UV-Vis SpectroscopySensitive spectrophotometric determination of nitrite (B80452); Beer's law obeyed (0.04-1.6 ppm) niscpr.res.inniscpr.res.in
Aggregating Dyes (general)VariesUV-Vis SpectroscopyShifts in λmax indicate aggregate formation; pH influences aggregation researchgate.net

Application of Photoactivated Reagents for Investigating Molecular Interactions

Photoactivated reagents, particularly those containing azide (B81097) groups, offer unique capabilities for studying molecular interactions through photochemistry. Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate (DAS) is a notable example, possessing photochemical reactivity that enables the formation of highly reactive nitrene intermediates upon ultraviolet (UV) irradiation .

These nitrene intermediates can engage in various reactions, including cross-linking with biomolecules, which is valuable for investigating enzyme activity and protein interactions . Research has utilized DAS for photo-crosslinking enzymes to substrates, enhancing enzyme stability and activity for applications in biosensors and biocatalysts . Furthermore, DAS has been employed in fluorescent labeling techniques to visualize cellular components, forming stable conjugates with biomolecules for detailed imaging in cell biology .

The photochemical properties of stilbene derivatives can also be leveraged to study changes in membrane permeability. Investigations involving gelatin membranes crosslinked with stilbene derivatives have shown that photostereo-isomerization can induce structural changes, thereby affecting ionic permeability . This highlights the potential of photoactivated stilbenes in probing dynamic molecular arrangements and interactions within complex systems.

Q & A

Q. What are the recommended synthetic routes for obtaining high-purity 3,4'-Diaminostilbene?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between aromatic amines and aldehydes under controlled pH and temperature. For high purity, post-synthetic purification steps such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical. Researchers should validate purity via HPLC (>98% purity threshold) and confirm structural integrity using 1^1H/13^13C NMR and FTIR spectroscopy .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : To confirm amine proton environments and aromatic ring substitution patterns.
  • UV-Vis spectroscopy : To analyze π→π* transitions in the stilbene backbone, with absorbance peaks typically between 300–400 nm .
  • X-ray diffraction (XRD) : For crystallographic data, particularly when studying polymorphism or cocrystal formation .
  • Differential Scanning Calorimetry (DSC) : To assess thermal transitions and stability.

Advanced Research Questions

Q. How can experimental protocols be optimized to study the hygroscopicity of this compound derivatives?

Methodological Answer: Hygroscopicity studies require controlled humidity chambers (e.g., 30–90% RH) paired with gravimetric analysis. Cocrystallization with hydrophobic agents (e.g., ammonium dinitramide) can mitigate moisture uptake, as demonstrated in analogous stilbene-based systems . Researchers should cross-validate results using dynamic vapor sorption (DVS) and FTIR to monitor water adsorption mechanisms.

Q. What strategies resolve contradictions in crystallographic data for this compound cocrystals?

Methodological Answer: Discrepancies in XRD patterns may arise from polymorphism or solvent inclusion. A dual approach is recommended:

  • Computational modeling : Use density functional theory (DFT) to predict stable crystal packing motifs .
  • Synchrotron XRD : High-resolution data collection can clarify subtle structural variations.
  • Thermogravimetric Analysis (TGA) : Confirm the absence of solvent residues in the lattice .

Q. How can computational methods guide the integration of this compound into liquid crystal alignment films?

Methodological Answer: Molecular dynamics (MD) simulations can predict interactions between this compound and polymer matrices (e.g., polyimides). Key parameters include:

  • Dipole alignment : Simulate UV irradiation effects on pre-tilt angles in liquid crystal cells.
  • Adhesion energy : Calculate binding affinities to substrates like indium tin oxide (ITO). Experimental validation via atomic force microscopy (AFM) and polarized optical microscopy (POM) is critical .

Q. What experimental designs evaluate the photostability of this compound under UV exposure?

Methodological Answer:

  • Accelerated aging tests : Expose samples to UV lamps (e.g., 365 nm) in controlled atmospheres (N₂ vs. O₂).
  • Degradation monitoring : Use HPLC-MS to track photoproducts and quantify decomposition rates.
  • Quantum yield calculations : Compare experimental data with TD-DFT predictions for excited-state behavior .

Data Contradiction Analysis

Q. How should researchers address conflicting thermal stability data in this compound studies?

Methodological Answer: Discrepancies in DSC/TGA results (e.g., decomposition onset temperatures) may stem from impurities or heating-rate variations. Standardize protocols:

  • Heating rates : Use 10°C/min for comparability.
  • Sample preparation : Ensure consistent particle size and anhydrous conditions.
  • Replicate studies : Perform triplicate runs with statistical error analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.